molecular formula C13H18BrN B3238481 1-(3-Bromo-4-methylbenzyl)piperidine CAS No. 1414870-77-1

1-(3-Bromo-4-methylbenzyl)piperidine

Cat. No. B3238481
CAS RN: 1414870-77-1
M. Wt: 268.19 g/mol
InChI Key: LDVUNTIZUGXNSH-UHFFFAOYSA-N
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Description

“1-(3-Bromo-4-methylbenzyl)piperidine” is a chemical compound with the CAS Number: 1414870-77-1 . It has a molecular weight of 268.2 and its IUPAC name is 1-(3-bromo-4-methylbenzyl)piperidine . The compound is stored at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(3-Bromo-4-methylbenzyl)piperidine”, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-4-methylbenzyl)piperidine” can be represented by the InChI code: 1S/C13H18BrN/c1-11-5-6-12(9-13(11)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Piperidine derivatives, such as “1-(3-Bromo-4-methylbenzyl)piperidine”, play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“1-(3-Bromo-4-methylbenzyl)piperidine” is a chemical compound with a molecular weight of 268.2 . and is stored at a temperature of 2-8°C .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives are known for their participation in nucleophilic aromatic substitution reactions, which are a cornerstone in synthetic organic chemistry, allowing for the introduction of nitrogen-containing groups into aromatic systems. Such reactions are crucial for the synthesis of various pharmacologically active molecules, including those containing the piperidine moiety. These reactions enable the modification of aromatic compounds, which is vital for the development of new drugs and materials (Pietra & Vitali, 1972).

Piperazine and Piperidine Derivatives in Drug Discovery

Piperazine, a structural relative of piperidine, plays a significant role in the rational design of drugs due to its presence in a wide range of therapeutic agents. Modifications to the piperazine nucleus, similar to those that might be applied to piperidine derivatives, can significantly influence the medicinal potential of resultant molecules. This adaptability underscores the importance of such nitrogen-containing heterocycles in developing drugs with diverse therapeutic uses, including central nervous system agents, anticancer, and cardio-protective agents (Rathi et al., 2016).

Pharmacology of Piperidine Alkaloids

Piperidine alkaloids, extracted from plants like those in the genus Piper, have shown a broad range of therapeutic applications, indicating the potential of piperidine derivatives in pharmacology. These compounds have been studied for their drug research implications, especially in modifying therapeutic profiles to create new drugs. This research highlights the critical role of piperidine structures in developing pharmacotherapeutic agents (Singh et al., 2021).

Antioxidant Activity Determination

The methodologies used in determining antioxidant activity, while not specific to 1-(3-Bromo-4-methylbenzyl)piperidine, are relevant for assessing the potential antioxidant properties of piperidine derivatives. These methods, including spectrophotometry and electrochemical assays, are essential tools in evaluating the antioxidant capacity of compounds, which is a crucial factor in drug development for managing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for “1-(3-Bromo-4-methylbenzyl)piperidine” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to handle this compound with care to avoid potential hazards.

properties

IUPAC Name

1-[(3-bromo-4-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-5-6-12(9-13(11)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVUNTIZUGXNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylbenzyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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